molecular formula C8H11NO B13315498 (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13315498
M. Wt: 137.18 g/mol
InChI Key: IOJACGZRBVGLNH-ZETCQYMHSA-N
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Description

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methyl group attached to the second carbon of the pyridine ring and an ethan-1-ol group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of 3-methyl-2-pyridyl ketone with sodium borohydride in methanol can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the ketone to the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: The major products can include 3-methyl-2-pyridyl ketone or 3-methyl-2-pyridinecarboxylic acid.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as 3-bromo-2-methylpyridine or 3-nitro-2-methylpyridine.

Scientific Research Applications

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Methylpyridin-2-yl)ethan-1-ol: This is the enantiomer of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol and has similar chemical properties but may exhibit different biological activities.

    3-Methyl-2-pyridyl ketone: This compound is a precursor in the synthesis of this compound.

    3-Methyl-2-pyridinecarboxylic acid: This compound can be formed through the oxidation of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a pyridine ring and an ethan-1-ol group

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

IOJACGZRBVGLNH-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C)O

Canonical SMILES

CC1=C(N=CC=C1)C(C)O

Origin of Product

United States

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